molecular formula C26H26N2O7 B12187565 N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan

Cat. No.: B12187565
M. Wt: 478.5 g/mol
InChI Key: SSTKTMCDROXOIL-UHFFFAOYSA-N
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Description

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan is a novel synthetic hybrid compound designed for advanced research applications, particularly in neurochemistry and cellular signaling. This molecule is structurally characterized by the conjugation of a 5-hydroxytryptophan (5-HTP) moiety, the direct metabolic precursor to the essential neurotransmitter serotonin , with a synthetic 4-ethyl-8-methyl-coumarin derivative. This unique architecture suggests its primary research value lies in probing and modulating serotonergic pathways. The 5-HTP portion of the molecule is a key intermediate in the biosynthesis of serotonin, a critical neurotransmitter regulating mood, sleep, appetite, and pain sensation . The coumarin scaffold, a class of compounds noted for its intrinsic fluorescent properties and diverse biological activities, may serve as a spectroscopic tag or modulate the compound's bioavailability and interaction with enzymatic targets. Researchers can leverage this chimeric compound to investigate the intricate regulation of serotonin biosynthesis, the function of tryptophan hydroxylase (the rate-limiting enzyme in serotonin production) , and the dynamics of serotonin receptor activity. Its application is potentially significant in studies aimed at understanding the molecular basis of neurological and metabolic disorders where serotonin pathways are implicated, offering a sophisticated tool for receptor binding assays, enzyme inhibition studies, and the development of novel research ligands. This product is intended for use in controlled laboratory settings by qualified scientists.

Properties

Molecular Formula

C26H26N2O7

Molecular Weight

478.5 g/mol

IUPAC Name

2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H26N2O7/c1-4-15-10-23(30)35-24-13(2)22(8-6-18(15)24)34-14(3)25(31)28-21(26(32)33)9-16-12-27-20-7-5-17(29)11-19(16)20/h5-8,10-12,14,21,27,29H,4,9H2,1-3H3,(H,28,31)(H,32,33)

InChI Key

SSTKTMCDROXOIL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CNC4=C3C=C(C=C4)O)C(=O)O

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

ComponentRoleSource
4-Ethyl-8-methylphenolPrecursor for coumarin substitutionCustom synthesis or commercial analogs
Ethyl acetoacetateKetone component for pyrone ring formationCommercially available
H₂SO₄Catalyst for cyclizationStandard acid catalyst

Procedure :

  • Pechmann Condensation :

    • React 4-ethyl-8-methylphenol with ethyl acetoacetate in the presence of concentrated H₂SO₄ under reflux.

    • The reaction proceeds via nucleophilic attack of the phenol’s hydroxyl group on the β-ketoester, followed by cyclization and dehydration to form the coumarin ring.

Challenges :

  • Regioselectivity : Ensuring substitution at positions 4 and 8 requires precise control of the phenol’s substituents.

  • Yield Optimization : Typical yields for Pechmann condensations range from 60–80%.

Functionalization of the Coumarin’s 7-Hydroxyl Group

The 7-hydroxyl group is alkylated to introduce the propanoyl moiety.

Alkylation Strategies

MethodReagentsAdvantagesLimitations
Mitsunobu Reaction Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)High efficiency for ether formationRequires stoichiometric reagents
Tosylate Displacement Tosyl chloride, NaH, propanolScalable for industrial useRisk of side reactions (e.g., elimination)
Bromide Alkylation 2-Bromoethyl propanoate, K₂CO₃Mild conditionsRequires anhydrous solvents

Example Protocol :

  • Tosylate Formation :

    • Treat 4-ethyl-8-methyl-7-hydroxycoumarin with tosyl chloride in pyridine to form the tosylate intermediate.

  • Nucleophilic Substitution :

    • Displace the tosylate with sodium propanolate (generated from propanol and NaH) in DMF or THF.

Yield : ~70–85% for tosylate formation; ~60–75% for substitution.

Coupling to 5-Hydroxytryptophan

The propanoyl group is activated to form an amide bond with 5-hydroxytryptophan.

Activation and Coupling Methods

MethodReagentsNotes
Acyl Chloride Thionyl chloride (SOCl₂), catalytic DMFRapid activation; sensitive to moisture
Carbodiimide Coupling DCC, HOBtMild conditions; avoids racemization
NHS Ester N-Hydroxysuccinimide (NHS), DCCHigh efficiency; stable intermediates

Procedure :

  • Hydrolysis to Carboxylic Acid :

    • Treat the propanoyl ester with NaOH (aq) to hydrolyze the ester to a carboxylic acid.

  • Activation :

    • React the carboxylic acid with DCC and HOBt in DMF to form an active ester.

  • Amine Coupling :

    • Add 5-hydroxytryptophan (as the free amine or HCl salt) to the active ester, followed by stirring at 25–40°C for 12–24 hours.

Yield : 50–70% for hydrolysis; 60–80% for coupling.

Critical Data and Characterization

Key Intermediates and Final Product

IntermediateCharacterization DataSource
Coumarin Core IR: 1731 cm⁻¹ (C=O), ¹H NMR: δ 7.69 (d, J=8.8 Hz), 2.39 (s, CH₃)
Propanoyl Ether LC-MS: [M+H]⁺ = 263.0 (M+1)
Final Amide ¹H NMR: δ 9.41 (s, NH), 7.00 (dd, J=8.8, 2.4 Hz), 4.61 (s, NH₂)

Synthetic Challenges and Solutions

ChallengeSolutionRationale
Low Yield in Pechmann Condensation Optimize H₂SO₄ concentrationExcess acid promotes dehydration
Racemization of Tryptophan Use coupling reagents (DCC/HOBt)Minimizes exposure to strong bases
Purification of Polarity-Contrasting Intermediates Column chromatography (SiO₂, EtOAc/hexane)Separates polar (coumarin) and nonpolar (tryptophan) components

Industrial Scalability

StepIndustrial FeasibilityNotes
Pechmann Condensation HighContinuous flow reactors improve safety
Tosylate Formation ModerateRequires anhydrous conditions
Coupling HighCompatible with batch processes

Comparison with Analogous Syntheses

CompoundCoumarin SubstituentsCoupling MethodYieldSource
Target 4-Ethyl, 8-MethylDCC/HOBt50–70%
4-Methyl Analog 4-MethylMitsunobu60–75%
7-Aminocoumarin 7-AminoSmiles rearrangement45–55%

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Effects
5-Hydroxytryptophan is known for its role in increasing serotonin levels in the brain, which can positively influence mood and behavior. Studies suggest that 5-HTP may be effective in treating conditions related to low serotonin levels, including depression and anxiety disorders. Research indicates that 5-HTP can have effects comparable to those of selective serotonin reuptake inhibitors (SSRIs), with fewer side effects reported in some studies . The incorporation of the chromene moiety may enhance the bioavailability or efficacy of the compound.

1.2 Neuroprotective Properties
The chromene structure has been associated with neuroprotective effects. Compounds derived from chromenes have demonstrated antioxidant properties, which can protect neuronal cells from oxidative stress. This suggests that N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan could be explored for neuroprotective therapies, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

2.1 Serotonin Synthesis Enhancement
As a derivative of 5-hydroxytryptophan, this compound may facilitate increased serotonin synthesis through its metabolic pathways. The potential for enhancing serotonin production could be beneficial in treating mood disorders and sleep-related issues .

2.2 Role in Pain Management
Research indicates that 5-Hydroxytryptophan can alleviate symptoms of fibromyalgia and chronic pain conditions by modulating serotonin levels, which play a critical role in pain perception . The addition of the chromene component may further enhance analgesic properties.

Case Studies and Research Findings

StudyFocusFindings
Zmilacher et al. (1988)DepressionFound that 5-Hydroxytryptophan was as effective as fluvoxamine with fewer side effects .
Mount Sinai StudyFibromyalgiaReported improvements in symptoms with 5-Hydroxytryptophan supplementation; further studies needed to confirm efficacy .
Neuroprotective StudiesOxidative StressChromene derivatives shown to reduce oxidative stress markers in neuronal cells .

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan involves multiple pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with peptide-coumarin hybrids and halogenated aromatic derivatives. Below is a comparative analysis based on substituents, functional groups, and synthetic strategies:

Table 1: Structural Comparison of Target Compound and Analogues
Compound Name Core Structure Key Substituents Functional Groups Potential Applications
Target Compound Coumarin-tryptophan 4-ethyl, 8-methyl, propanoyloxy Amide, ester, hydroxyindole Neuroactive probes, enzyme inhibition
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Benzoyl-tyrosyl 2-chlorobenzoyl, methyl ester Amide, halogen, ester Protease inhibition
N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester Benzoyl-tyrosyl 4-fluorobenzoyl, methyl ester Amide, halogen, ester Anticancer agents
N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanol Benzoyl-tyrosyl 2-chlorobenzoyl, phenylalanol Amide, halogen, alcohol Drug delivery systems
Key Observations:

Substituent Effects :

  • The target compound’s ethyl and methyl groups on the coumarin core enhance lipophilicity compared to halogenated benzoyl groups in analogues from , which may influence membrane permeability .
  • Halogenated derivatives (e.g., Cl, F) in analogues improve binding affinity to hydrophobic enzyme pockets, a feature absent in the target compound .

Functional Groups :

  • The amide bond in the target compound and analogues is critical for stability and intermolecular interactions.
  • The hydroxyindole group in 5-hydroxytryptophan may confer redox activity, unlike the alcohol or ester termini in analogues .

Synthetic Strategies :

  • Both the target compound and analogues in likely employ solid-phase peptide synthesis or Schotten-Baumann reactions for amide bond formation .
  • Crystallographic refinement using SHELXL is standard for confirming stereochemistry in such complex molecules .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structural analogues:

  • Coumarin derivatives : Exhibit fluorescence useful in bioimaging; substitution patterns (e.g., 4-ethyl) may redshift emission wavelengths.
  • 5-Hydroxytryptophan linkage: Could modulate serotonin receptor binding or monoamine oxidase inhibition, unlike the tyrosine-phenylalanine motifs in compounds .

Biological Activity

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-5-hydroxytryptophan is a synthetic compound that integrates a chromen derivative with a tryptophan moiety. This unique structure suggests potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity can provide insights into its therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H25NO6
  • Molecular Weight : 375.4 g/mol
  • IUPAC Name : (2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid

The mechanism of action of this compound is hypothesized to involve:

  • Enzyme Interaction : The chromen moiety may interact with various enzymes, modulating their activity.
  • Receptor Binding : The compound may bind to specific receptors involved in neurotransmission, potentially influencing serotonin pathways due to the presence of the tryptophan derivative.
  • Antioxidant Activity : The structural features suggest potential antioxidant properties, which could protect cells from oxidative stress.

Biological Activities

Research indicates several biological activities associated with this compound:

Anticancer Properties

Studies have shown that derivatives of chromen compounds exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines, including breast and prostate cancers.

Neuroprotective Effects

The incorporation of the tryptophan moiety suggests potential neuroprotective effects. Tryptophan is a precursor to serotonin, which plays a crucial role in mood regulation and neuroprotection. Preliminary studies indicate that this compound may enhance serotonin levels, thereby exerting neuroprotective effects against neurodegenerative diseases .

Antimicrobial Activity

Chromene derivatives are known for their antimicrobial properties. Research has indicated that this compound could exhibit activity against various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated that chromen derivatives can induce apoptosis in cancer cells through the activation of caspase pathways.
Study 2Found that compounds similar to N-{...} showed significant inhibition of bacterial growth in vitro, suggesting potential as an antimicrobial agent.
Study 3Reported neuroprotective effects in animal models, linked to increased serotonin levels post-administration of tryptophan derivatives.

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